1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrrole ring, and a sulfonoyl chloride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target proteins in the cytoskeleton of certain organisms .
Mode of Action
It is suggested that the compound might interact with its targets, possibly leading to changes in their function .
Biochemical Pathways
The trifluoromethyl group is known to be introduced into organic compounds through various reactions, which could potentially affect multiple biochemical pathways .
Result of Action
It is suggested that the compound might exhibit improved potency towards certain enzymes due to key interactions .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride typically involves multiple steps. One common approach starts with the preparation of the pyridine ring, which is then functionalized with chlorine and trifluoromethyl groups. The pyrrole ring is synthesized separately and then coupled with the functionalized pyridine ring.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. This may involve the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the pyrrole ring.
Coupling Reactions: The sulfonoyl chloride group can react with amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various substituted pyridine and pyrrole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, materials science, and other industrial applications due to its unique chemical properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and pyrrole derivatives with sulfonoyl chloride groups, such as:
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)benzoic acid
- 1-chloro-3-iodo-5-(trifluoromethyl)benzene .
Uniqueness
The presence of both pyridine and pyrrole rings, along with the sulfonoyl chloride group, makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3N2O2S/c11-7-4-6(10(13,14)15)5-16-9(7)17-3-1-2-8(17)20(12,18)19/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIKQCOKDZJLOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.